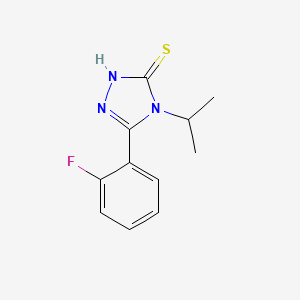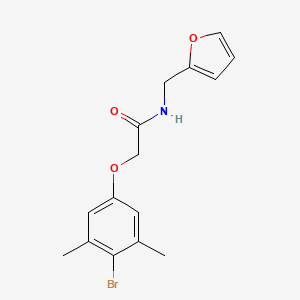![molecular formula C16H11ClO3 B5874662 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone, also known as MXC, is a synthetic compound that has been widely used in scientific research. MXC is a derivative of the pesticide methoxychlor and has been shown to have estrogenic activity. MXC has been used to study the effects of estrogen-like compounds on various biological systems, including the reproductive system, the immune system, and the nervous system.
Mécanisme D'action
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has been shown to bind to estrogen receptors and activate estrogen signaling pathways. This can lead to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-androgenic activity, which can lead to the inhibition of androgen signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the proliferation of breast cancer cells and to promote the growth of uterine tumors in mice. This compound has also been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound also has well-characterized estrogenic and anti-androgenic activity, which makes it a useful tool for studying the effects of estrogen-like compounds on biological systems. One limitation of using this compound in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural estrogen on biological systems.
Orientations Futures
There are many future directions for research on 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone. One area of research is the development of new compounds that have similar estrogenic activity but are less toxic than this compound. Another area of research is the study of the effects of this compound on the development of cancer and other diseases. Finally, the effects of this compound on the nervous system and the immune system are areas of research that require further investigation.
Méthodes De Synthèse
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone can be synthesized by reacting 4-chlorophenylacetic acid with 5-methyl-2-furaldehyde in the presence of a strong acid catalyst. The resulting product is then cyclized to form this compound.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has been used in scientific research to study the effects of estrogen-like compounds on various biological systems. This compound has been shown to have estrogenic activity and has been used to study the effects of estrogen on the reproductive system, the immune system, and the nervous system. This compound has also been used to study the effects of estrogen on cancer cells.
Propriétés
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10-2-7-14(19-10)8-12-9-15(20-16(12)18)11-3-5-13(17)6-4-11/h2-9H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPBRHSJCLJNI-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)


![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)
![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)

![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
